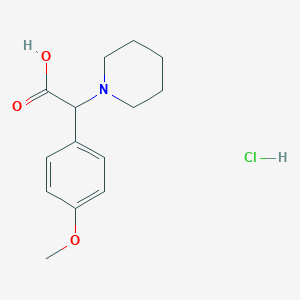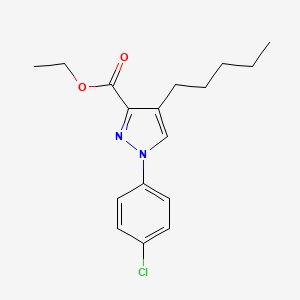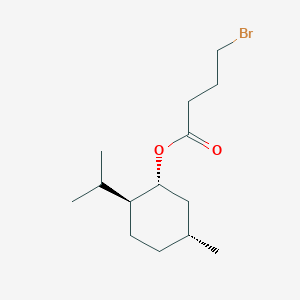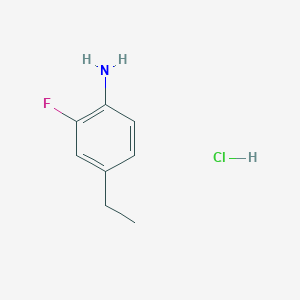
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
概要
説明
“4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile” is a synthetic organic compound with the molecular formula C11H8ClN5 . It has a molecular weight of 245.67 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8ClN5/c12-9-5-10(14)17-11(16-9)15-8-3-1-7(6-13)2-4-8/h1-5H,(H3,14,15,16,17) . The canonical SMILES representation is C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 245.67 g/mol . Its exact mass and monoisotopic mass are 245.0468230 g/mol . It has a topological polar surface area of 87.6 Ų .科学的研究の応用
Synthesis and Intermediate Applications
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is primarily used as an intermediate in the synthesis of various compounds. Ju Xiu-lia (2015) demonstrated its importance as an intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlighting its role in the development of antiviral drugs (Ju Xiu-lia, 2015).
Antimicrobial and Antifungal Applications
Research by Kumar et al. (2022) focused on the synthesis of derivatives from a similar compound, 5-chloro-2-hydroxy-benzonitrile, and their potential for antimicrobial and antifungal activities. This suggests potential applications of this compound in the development of new antimicrobial agents (Kumar et al., 2022).
Role in Drug Design and Antitumor Applications
Gangjee et al. (2008) highlighted the use of similar compounds in the design of dual thymidylate synthase and dihydrofolate reductase inhibitors. These compounds have shown potential as antitumor agents, indicating that this compound could be explored in cancer research (Gangjee et al., 2008).
Environmental Degradation Studies
Sharma et al. (2012) studied the degradation of chlorimuron-ethyl, which contains a similar pyrimidine structure. They discovered that certain fungi, like Aspergillus niger, can degrade compounds like this, hinting at the environmental aspects and biodegradation potential of this compound (Sharma et al., 2012).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of drugs like etravirine , which primarily targets the HIV-1 reverse transcriptase enzyme.
Pharmacokinetics
It is also predicted to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism .
特性
IUPAC Name |
4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-9-5-10(14)17-11(16-9)15-8-3-1-7(6-13)2-4-8/h1-5H,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFUACDBVMFQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856126 | |
| Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398507-08-8 | |
| Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)
![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)






![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)


